Product packaging for 3-Benzo[f]quinolin-3-ylaniline(Cat. No.:)

3-Benzo[f]quinolin-3-ylaniline

Cat. No.: B5712313
M. Wt: 270.3 g/mol
InChI Key: SGCRKQMREODFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Benzo[f]quinolin-3-ylaniline is a synthetic organic compound built on a benzo[f]quinoline scaffold, a structure of high significance in medicinal chemistry and materials science. This aniline-functionalized derivative is designed for research and development purposes, particularly as a versatile building block for the synthesis of more complex heterocyclic systems. The benzo[f]quinoline core is a privileged structure in drug discovery, known for its wide spectrum of biological activities. Researchers are exploring derivatives of this scaffold for their potential as antimicrobial agents . Some benzo[f]quinoline derivatives have demonstrated excellent antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus . Furthermore, this class of compounds is under investigation for its antioxidant properties , with studies aiming to develop agents that can protect cellular components from free radical damage . The planar polyaromatic nature of the benzo[f]quinoline ligand provides a substantial surface area for interaction with biological targets, making it a valuable template for developing new therapeutic candidates . This compound is provided for Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N2 B5712313 3-Benzo[f]quinolin-3-ylaniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzo[f]quinolin-3-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c20-15-6-3-5-14(12-15)18-11-9-17-16-7-2-1-4-13(16)8-10-19(17)21-18/h1-12H,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCRKQMREODFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=CC(=CC=C4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 Benzo F Quinolin 3 Ylaniline

Retrosynthetic Dissection of the 3-Benzo[f]quinolin-3-ylaniline Architecture

Retrosynthetic analysis is a critical tool for devising synthetic pathways by deconstructing the target molecule into simpler, readily available starting materials. For this compound, several logical disconnections can be proposed based on established chemical transformations.

Disconnection A: C-N Bond Formation

The most straightforward disconnection breaks the bond between the aniline (B41778) moiety and the benzo[f]quinoline (B1222042) core (C3-N bond). This suggests a final-step nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction. This pathway requires a pre-functionalized benzo[f]quinoline, such as 3-halobenzo[f]quinoline, and aniline as the key precursors. The benzo[f]quinoline core itself can be further disconnected using classical cyclization strategies.

Disconnection B: Friedländer Annulation Approach

A convergent approach involves the Friedländer annulation, which constructs the pyridine (B92270) ring of the quinoline (B57606) system in a single step. researchgate.net This disconnection breaks two bonds of the central pyridine ring, leading to 2-aminonaphthalene-1-carbaldehyde and a phenylamino-substituted ketone or a related species with an active methylene (B1212753) group. This strategy builds the substituted quinoline ring directly.

Disconnection C: Skraup/Doebner-von Miller Type Reactions

Another classical retrosynthetic approach is based on the Skraup or Doebner-von Miller reaction. researchgate.netmdpi.com This would involve disconnecting the pyridine ring to reveal 2-naphthylamine (B18577) as a primary precursor, which would react with an α,β-unsaturated aldehyde or ketone derived from aniline and a carbonyl source. This method constructs the benzo[f]quinoline skeleton from simpler aromatic amines.

These distinct retrosynthetic strategies pave the way for various forward synthetic plans, ranging from traditional multi-step sequences to more convergent modern methods.

Classical and Modern Synthetic Pathways to the this compound Core

The synthesis of the benzo[f]quinoline framework is well-documented, with numerous methods that can be adapted for the specific preparation of this compound.

Classical methods for quinoline synthesis remain relevant due to their use of simple starting materials and well-understood mechanisms. nih.gov

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. researchgate.net To synthesize the target molecule, 2-aminonaphthalene-1-carbaldehyde could be condensed with N-phenyl-2-aminoacetophenone. The reaction is typically catalyzed by acids or bases.

Skraup and Doebner-von Miller Reactions: The Skraup synthesis traditionally uses glycerol, an oxidizing agent (like arsenic acid or nitrobenzene), and sulfuric acid to convert an aromatic amine to a quinoline. researchgate.net Adapting this for this compound would involve reacting 2-naphthylamine under these conditions, though achieving specific substitution at the 3-position is challenging and often leads to mixtures of isomers. The Doebner-von Miller reaction offers more flexibility by reacting an α,β-unsaturated aldehyde or ketone with an aniline, in this case, 2-naphthylamine. ijpsjournal.com

Combes Quinoline Synthesis: This method involves the reaction of an aniline (2-naphthylamine) with a 1,3-diketone under acidic conditions. nih.gov While efficient for creating the quinoline core, subsequent functionalization would be required to introduce the aniline group at the C-3 position.

Pfitzinger Reaction: This reaction uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. acs.org While a powerful tool, it is not directly applicable for the synthesis of a 3-substituted benzo[f]quinoline without significant modification.

A common classical route would first construct a 3-halobenzo[f]quinoline intermediate, followed by a nucleophilic aromatic substitution with aniline. However, such substitutions often require harsh conditions (high temperatures and pressures) and may result in modest yields.

Modern organic synthesis heavily relies on transition-metal catalysis, which offers milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical methods. ias.ac.innih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. A highly effective route to this compound would involve the reaction of 3-chloro- or 3-bromobenzo[f]quinoline with aniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, NaOt-Bu).

Suzuki and Stille Coupling: These reactions can be used to form the carbon skeleton. For instance, a Suzuki coupling between a dihalonaphthalene derivative and a suitable boronic acid could be used to build parts of the ring system before a final cyclization and amination step.

Copper-Catalyzed Ullmann Condensation: An alternative to palladium-catalyzed amination is the copper-catalyzed Ullmann reaction, which couples an aryl halide (3-halobenzo[f]quinoline) with an amine (aniline). While historically requiring high temperatures, modern protocols with specific ligands allow the reaction to proceed under milder conditions.

Aza-Diels-Alder (Povarov) Reaction: This reaction provides a convergent pathway to quinoline derivatives. rsc.org It involves a [4+2] cycloaddition between an electron-rich alkene and an imine (formed from an aniline and an aldehyde). For the target molecule, a naphthyl-imine could react with an aniline-substituted dienophile, potentially constructing the substituted ring system in a single step. rsc.org

[3+2] Dipolar Cycloaddition: Recent studies have shown the synthesis of fused pyrrolo-benzo[f]quinoline derivatives through a two-step process involving N-alkylation (quaternization) of the benzo[f]quinoline nitrogen, followed by a [3+2] dipolar cycloaddition. nih.govnih.gov This highlights the utility of cycloaddition strategies in functionalizing the benzo[f]quinoline scaffold.

The following table summarizes a selection of modern catalytic approaches.

Reaction NameCatalyst/ReagentsDescriptionPotential Application
Buchwald-Hartwig Amination Pd catalyst, phosphine ligand, baseForms a C-N bond between an aryl halide and an amine.Reaction of 3-chlorobenzo[f]quinoline with aniline.
Ullmann Condensation Cu catalyst, ligand, baseForms a C-N bond, often used for amines with aryl halides.An alternative to Pd-catalysis for coupling 3-halobenzo[f]quinoline and aniline.
Aza-Diels–Alder (Povarov) Lewis or Brønsted acidA [4+2] cycloaddition to form the quinoline ring. rsc.orgConvergent synthesis from a naphthyl-imine and a substituted alkene.
Copper-Catalyzed Tandem Aerobic Oxidative Cyclization Copper catalyst, O₂ as oxidantA one-pot method to synthesize quinolines from anilines and aldehydes via C-H functionalization. ias.ac.inA potential, though complex, one-pot synthesis of the target molecule.

This table is generated based on general principles of quinoline synthesis and may not represent reactions specifically performed on this compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. benthamdirect.com These principles can be applied to the synthesis of this compound to enhance sustainability. ijpsjournal.comnih.gov

Alternative Energy Sources: Microwave (MW) and ultrasound (US) irradiation have emerged as effective tools in organic synthesis. mdpi.com These methods can significantly reduce reaction times from hours to minutes, increase product yields, and enhance purity by providing uniform and efficient heating. mdpi.comnih.gov Their application in both classical condensations and transition-metal-catalyzed reactions for benzoquinoline synthesis has been documented. mdpi.com

Green Solvents and Catalysts: Traditional syntheses often use hazardous organic solvents. The shift towards greener solvents like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions, is a key goal. acs.org Furthermore, the use of recyclable, non-toxic catalysts, such as nanocatalysts or magnetic nanoparticles, can simplify product purification and minimize waste. acs.orgnih.gov For example, formic acid has been explored as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

One-Pot and Multi-Component Reactions: Designing syntheses that combine multiple steps into a single operation (one-pot reactions) reduces the need for purification of intermediates, saving time, solvents, and energy. researchgate.net Multi-component reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and align well with green chemistry goals.

Optimization of Reaction Parameters and Yield Enhancement in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and waste. For any chosen synthetic route to this compound, a systematic study of various parameters would be necessary.

Catalyst and Ligand Screening: In transition metal-catalyzed reactions, the choice of metal (e.g., palladium, copper), its precursor, and the associated ligand is paramount. A screening of different phosphine ligands (for palladium) or nitrogen/oxygen-based ligands (for copper) can dramatically impact reaction efficiency. Catalyst loading is another key variable; it should be minimized to reduce cost and toxicity without compromising the reaction rate.

Solvent and Base Effects: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. A range of solvents, from polar aprotic (like DMF, DMSO) to nonpolar (like toluene), should be tested. The choice and strength of the base are also critical, particularly in cross-coupling reactions, with common options including carbonates (K₂CO₃, Cs₂CO₃) and alkoxides (NaOt-Bu).

Temperature and Reaction Time: These two parameters are often interdependent. An optimal temperature must be found that allows the reaction to proceed at a reasonable rate without causing decomposition of reactants or products. Reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the minimum time required for completion, thereby avoiding the formation of byproducts from prolonged reaction times.

A Design of Experiments (DoE) approach can be systematically employed to efficiently explore the multidimensional parameter space and identify the optimal conditions for the production of this compound.

In-depth Spectroscopic and Crystallographic Analysis of this compound Remains Elusive

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the detailed structural elucidation of the chemical compound this compound. While research on the broader class of benzo[f]quinoline derivatives is available, specific, in-depth spectroscopic and crystallographic data for this compound is not presently published or readily accessible. This absence of dedicated research on this particular molecule prevents a detailed analysis as outlined in the requested scientific article.

General methodologies for the characterization of related benzo[f]quinoline compounds have been reported. These studies typically employ a suite of analytical techniques to confirm the molecular structure and purity of newly synthesized derivatives. For instance, the synthesis of various 3-substituted benzo[f]quinoline analogs has been described, with characterization often including Fourier-transform infrared (FT-IR) spectroscopy, proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. However, the specific spectral data, such as chemical shifts, coupling constants, and fragmentation patterns for this compound, are not provided in these studies.

Advanced structural analysis, including two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) and X-ray crystallography, which are crucial for unambiguous structural assignment and understanding of spatial arrangements, have been applied to some benzo[f]quinoline derivatives. These techniques provide definitive evidence of connectivity and stereochemistry, as well as detailed insights into the solid-state packing and intermolecular interactions of molecules. Unfortunately, no such detailed crystallographic studies for this compound have been found in the public domain.

While general principles of spectroscopic analysis for quinoline and benzoquinoline systems are well-established, the specific influence of the 3-anilino substituent on the benzo[f]quinoline framework cannot be accurately predicted without experimental data. The electronic and steric effects of this substituent would uniquely influence the chemical environment of each proton and carbon atom, leading to a distinct NMR fingerprint. Similarly, the vibrational modes observed in IR and Raman spectroscopy, as well as the fragmentation pathways in mass spectrometry, would be characteristic of the this compound structure.

The precise determination of the molecular formula through high-resolution mass spectrometry and the definitive three-dimensional structure from single-crystal X-ray diffraction are considered the gold standard for chemical characterization. The absence of this fundamental data for this compound highlights a specific area where further research is needed to fully characterize this compound.

Until dedicated synthesis and comprehensive structural analysis of this compound are undertaken and published, a detailed and scientifically accurate article on its advanced spectroscopic and crystallographic elucidation cannot be compiled.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Benzo F Quinolin 3 Ylaniline Structure

X-ray Crystallography for Solid-State Structural Determination of 3-Benzo[f]quinolin-3-ylaniline

Conformational Analysis within the Crystalline Lattice

Detailed crystallographic studies on derivatives of benzo[f]quinoline (B1222042) reveal that the core heterocyclic system is largely, but not perfectly, planar. nih.gov In the case of 3-(4-chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline, the benzo[f]quinoline moiety itself shows a slight deviation from planarity. nih.gov This deviation is a common feature in extended polycyclic aromatic systems, arising from the steric strain inherent in the fused ring structure.

The tables below present selected dihedral angles and intermolecular interaction data from the crystallographic analysis of 3-(4-chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline, which serve as a valuable reference for understanding the potential conformational properties of this compound. nih.gov

Table 1: Selected Dihedral Angles in 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline nih.gov

Ring System 1Ring System 2Dihedral Angle (°)
Pyridine (B92270) RingNaphthalene Moiety6.89 (7)
Pyridine RingChlorophenyl Ring4.24 (9)
Pyridine RingNitrophenyl Ring66.98 (4)
Chlorophenyl RingNitrophenyl Ring71.1 (1)

Table 2: Intermolecular Interactions in the Crystal Lattice of 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline nih.gov

Interaction TypeDescriptionDistance (Å)
π–π StackingCentroid-centroid distance between pyridyl rings of adjacent molecules3.7838 (11)
C—H···π InteractionLinking molecules into a polymeric chain-

Computational and Theoretical Investigations of 3 Benzo F Quinolin 3 Ylaniline

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

To date, no specific Density Functional Theory (DFT) studies on 3-Benzo[f]quinolin-3-ylaniline have been published in the accessible scientific literature. Such studies would be invaluable for understanding the fundamental electronic characteristics of the molecule.

A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound has not been reported. This type of analysis is crucial for predicting the molecule's chemical reactivity and its potential as a material for electronic applications. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The energy gap between these orbitals provides insight into the molecule's stability and the energy required for electronic excitation.

Hypothetical Data Table for Future Research:

ParameterPredicted Value (Arbitrary Units)Significance
EHOMO-X.XX eVElectron-donating capability
ELUMO-Y.YY eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)Z.ZZ eVKinetic stability, electronic transitions

This table is for illustrative purposes only and awaits experimental or computational validation.

An analysis of the Molecular Electrostatic Potential (MEP) surface for this compound is not currently available. An MEP map would be instrumental in identifying the electron-rich and electron-poor regions of the molecule, which in turn would predict sites susceptible to electrophilic and nucleophilic attack. This analysis would also shed light on the intermolecular interactions the molecule is likely to form.

Prediction of Reactivity and Mechanistic Pathways for Chemical Transformations

There are no published studies that computationally predict the reactivity and mechanistic pathways for chemical transformations of this compound. Theoretical calculations could be employed to model reaction mechanisms, identify transition states, and calculate activation energies for various potential reactions, such as electrophilic substitution on the aniline (B41778) or benzo[f]quinoline (B1222042) rings, or reactions involving the quinoline (B57606) nitrogen.

Conformational Landscape and Energy Minimization Studies

A detailed conformational analysis of this compound has not been performed. Due to the single bond connecting the aniline and benzo[f]quinoline moieties, the molecule can adopt various conformations with different rotational angles. Energy minimization studies would be required to identify the most stable, low-energy conformers and to understand the energetic barriers between them. This information is critical for understanding its three-dimensional structure and how it might interact with biological targets or other molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

No molecular dynamics (MD) simulations of this compound have been reported. MD simulations would provide a dynamic picture of the molecule's behavior over time, including its conformational flexibility and its interactions with solvent molecules. Such simulations are essential for understanding how the molecule behaves in a realistic chemical environment, which is crucial for predicting its solubility, transport properties, and interactions in biological systems.

Chemical Transformations and Derivatization Strategies for 3 Benzo F Quinolin 3 Ylaniline

Regioselective Functionalization of the Aniline (B41778) Nitrogen and Benzo[f]quinoline (B1222042) System

The distinct electronic nature of the aniline nitrogen and the nitrogen atom within the benzo[f]quinoline core allows for regioselective functionalization. The aniline nitrogen, being more nucleophilic, can undergo a variety of reactions such as acylation, alkylation, and sulfonylation. These transformations can be employed to modulate the electronic properties of the molecule or to introduce new functional groups for further derivatization.

Conversely, the nitrogen atom of the benzo[f]quinoline ring system can be selectively quaternized. researchgate.netnih.govnih.gov This process not only enhances the electron-accepting properties of the heterocyclic core but also provides a route to novel salts with potentially altered solubility and electronic characteristics. researchgate.netnih.govnih.gov The choice of alkylating or arylating agent for the quaternization can introduce a wide array of substituents, further expanding the chemical space of accessible derivatives. nih.gov

Furthermore, the benzo[f]quinoline ring itself is susceptible to electrophilic substitution reactions. The positions for substitution are directed by the existing substituents and the inherent electronic distribution of the fused aromatic system. Computational studies, such as Density Functional Theory (DFT) calculations, can predict the most likely sites for electrophilic attack, guiding synthetic efforts towards specific isomers. nih.gov

Introduction of Diverse Substituents via Cross-Coupling Reactions and Electrophilic/Nucleophilic Substitutions

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for the introduction of a wide range of substituents onto the 3-Benzo[f]quinolin-3-ylaniline framework. To utilize these methods, the core structure would typically be first functionalized with a handle suitable for cross-coupling, such as a halogen atom (e.g., bromine or iodine).

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling a halogenated benzo[f]quinoline precursor with a boronic acid or ester. This strategy is highly effective for introducing aryl or vinyl substituents. Research on related quinoline (B57606) systems has demonstrated the successful application of Suzuki-Miyaura coupling to synthesize arylated quinolines from bromoquinoline precursors. nih.govresearchgate.net

Sonogashira-Hagihara Coupling: For the introduction of alkynyl moieties, the Sonogashira-Hagihara coupling is the method of choice. This reaction involves the coupling of a halo-benzo[f]quinoline with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. Such reactions have been successfully employed in the synthesis of complex polycyclic structures based on the benzo[f]quinoline scaffold. beilstein-journals.org

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of carbon-nitrogen bonds, providing a direct route to introduce substituted amino groups at various positions on the benzo[f]quinoline ring system.

Electrophilic and Nucleophilic Substitutions:

The benzo[f]quinoline nucleus can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups that can be further transformed. The regioselectivity of these reactions is influenced by the electronic nature of the fused ring system.

Nucleophilic aromatic substitution (SNAr) reactions are also a viable strategy for introducing substituents, particularly on activated benzo[f]quinoline systems. For instance, a chloro-substituted benzo[f]quinoline can react with various nucleophiles to afford a diverse range of derivatives. nih.gov A study on 3-chlorobenzo[f]quinoline-2-carbaldehyde demonstrated its reactivity towards nitrogen nucleophiles to form various heterocyclic derivatives. nih.gov

A one-pot, multi-component reaction (MCR) has been reported for the synthesis of 3-amino-1-(phenyl)benzo[f]quinoline-2-carbonitrile derivatives. chemijournal.com This approach, which involves the condensation of an aromatic aldehyde, 2-naphthylamine (B18577), and malononitrile (B47326), highlights a synthetic route to a structure closely related to this compound and showcases the potential for rapid library synthesis. chemijournal.com

Synthesis of Higher-Order Structures and Polymeric Materials Incorporating this compound Units

The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of higher-order structures and polymeric materials. The extended π-conjugation of the benzo[f]quinoline core suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs). researchgate.netnih.govresearchgate.net

The presence of the reactive aniline nitrogen provides a key functional handle for polymerization. For example, this compound can be envisaged as a monomer in polycondensation reactions. By reacting with difunctional comonomers, such as diacyl chlorides or diisocyanates, a variety of polymers, including polyamides and polyureas, could be synthesized. These polymers would incorporate the rigid and electronically active benzo[f]quinoline unit into their backbone, potentially leading to materials with interesting thermal, mechanical, and photophysical properties.

Furthermore, the derivatization strategies discussed in the previous sections can be employed to create bifunctional monomers from this compound. For instance, introducing a second reactive group, such as a boronic acid or a halogen, would allow for its participation in step-growth polymerization via cross-coupling reactions. This approach could lead to the formation of fully conjugated polymers with the benzo[f]quinoline moiety as a repeating unit, which are of significant interest for applications in organic electronics and sensor technology.

Coordination Chemistry and Metal Complexation of 3 Benzo F Quinolin 3 Ylaniline

3-Benzo[f]quinolin-3-ylaniline as a Ligand in Transition Metal Complexes

The utility of this compound as a ligand stems from the presence of nitrogen atoms within its structure, which possess lone pairs of electrons available for donation to a metal center, forming a coordinate bond. The aromatic nature of the benzo[f]quinoline (B1222042) system can also influence the electronic properties of the resulting metal complex.

The design of ligands is a critical aspect of coordination chemistry, as the structure of the ligand dictates the geometry, stability, and reactivity of the metal complex. For this compound, several design principles and potential chelation modes can be considered:

Monodentate Coordination: The simplest coordination mode would involve the nitrogen atom of either the quinoline (B57606) ring or the aniline (B41778) group binding to the metal center. This would classify this compound as a monodentate ligand.

Bidentate Chelation: More likely is a bidentate chelation mode, where both the quinoline nitrogen and the aniline nitrogen coordinate to the same metal ion. This would form a stable five- or six-membered chelate ring, depending on the exact binding geometry. The formation of a chelate ring enhances the thermodynamic stability of the complex, an effect known as the chelate effect.

Bridging Ligand: It is also conceivable that the ligand could act as a bridging ligand, coordinating to two different metal centers simultaneously, potentially leading to the formation of polynuclear complexes.

The specific chelation mode adopted will depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions, and the presence of other competing ligands.

The synthesis of metal complexes involving this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. The reaction is often carried out under an inert atmosphere to prevent oxidation of the metal center or the ligand.

Once synthesized, the characterization of the resulting metal complexes is essential to determine their structure and properties. A variety of spectroscopic techniques are employed for this purpose:

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination. The stretching frequency of the C=N bond in the quinoline ring and the N-H bond in the aniline group are expected to shift upon coordination to a metal ion. New bands may also appear in the far-IR region corresponding to the metal-nitrogen stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. Changes in the chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen atoms can confirm the binding mode.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes can provide insights into their electronic structure. The appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) is a common feature upon complexation.

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complex and confirm its stoichiometry.

While specific experimental data for complexes of this compound are not widely available in the public domain, the table below illustrates typical spectroscopic shifts observed for similar N-heterocyclic ligands upon coordination to a transition metal.

Spectroscopic TechniqueFree Ligand (Typical Values)Coordinated Ligand (Typical Changes)
IR Spectroscopy ν(C=N): ~1620-1600 cm⁻¹Shift to lower or higher frequency
ν(N-H): ~3400-3300 cm⁻¹Broadening and shift in frequency
¹H NMR Spectroscopy Protons near N-atomsDownfield or upfield shift
UV-Visible Spectroscopy π-π* transitionsAppearance of new charge-transfer bands

Electronic and Geometric Structure of this compound Metal Complexes

The electronic and geometric structure of a metal complex are intrinsically linked and determine its physical and chemical properties. For complexes of this compound, the geometry will be dictated by the coordination number and the electronic configuration of the metal ion. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar.

The electronic structure can be described using theories such as Crystal Field Theory (CFT) and Ligand Field Theory (LFT). These theories consider the interaction between the d-orbitals of the metal ion and the orbitals of the ligand. The nitrogen donor atoms of this compound are generally considered to be σ-donors and π-acceptors. The benzo[f]quinoline ring system, with its extended π-system, can participate in π-backbonding with the metal center, which can have a significant impact on the stability and reactivity of the complex.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic and geometric structures of these complexes, providing valuable insights that can complement experimental findings.

Catalytic Applications of this compound-Metal Systems in Organic Synthesis

Transition metal complexes are widely used as catalysts in a vast array of organic transformations. The ligand plays a crucial role in tuning the catalytic activity and selectivity of the metal center. Metal complexes of this compound hold potential for applications in catalysis due to the combination of a rigid, electron-accepting benzoquinoline scaffold and a potentially flexible aniline donor group.

In homogeneous catalysis , the catalyst and the reactants are in the same phase. Metal complexes of this compound could potentially catalyze reactions such as:

Cross-coupling reactions: The ligand could stabilize palladium or nickel catalysts used in Suzuki, Heck, and Sonogashira couplings.

Hydrogenation and transfer hydrogenation: Rhodium, ruthenium, or iridium complexes with this ligand could be active in the reduction of various functional groups. A patent has described the use of a related benzo[h]quinoline (B1196314) ligand in a ruthenium complex for catalytic purposes. epo.org

Oxidation reactions: Manganese, iron, or copper complexes could be explored for selective oxidation catalysis.

The mechanism of these reactions would involve the coordination of the substrate to the metal center, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination, with the this compound ligand remaining coordinated to the metal and influencing the outcome of these steps.

In heterogeneous catalysis , the catalyst is in a different phase from the reactants. The this compound ligand could be immobilized on a solid support, such as silica (B1680970) or a polymer, to create a heterogeneous catalyst. This would offer the advantages of easy separation and recycling of the catalyst.

The introduction of chirality into the ligand is a key strategy for achieving enantioselective catalysis, which is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. A chiral derivative of this compound could be designed by introducing a stereocenter into the ligand backbone.

For instance, a chiral substituent could be placed on the aniline ring or on the benzo[f]quinoline framework. A metal complex of such a chiral ligand could then create a chiral environment around the metal center, enabling the selective formation of one enantiomer of the product over the other in a catalytic reaction. Asymmetric hydrogenation and asymmetric carbon-carbon bond-forming reactions are prime targets for this approach. The development of such chiral ligands and their application in stereoselective catalysis represents a significant and challenging area of research.

Advanced Applications of 3 Benzo F Quinolin 3 Ylaniline in Materials Science and Photophysics

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The donor-acceptor nature of 3-Benzo[f]quinolin-3-ylaniline makes it a promising candidate for use in both OLEDs and OPVs. In these devices, the efficient management of charge carriers (electrons and holes) and excited states (excitons) is paramount for high performance.

The benzo[f]quinoline (B1222042) core of the molecule typically exhibits good electron-transporting (n-type) properties, while the aniline (B41778) substituent provides hole-transporting (p-type) capabilities. This ambipolar nature is highly desirable for creating balanced charge transport within the active layers of OLEDs and OPVs, which can lead to improved device efficiency and stability. The spatial separation of the highest occupied molecular orbital (HOMO), predominantly located on the aniline moiety, and the lowest unoccupied molecular orbital (LUMO), concentrated on the benzo[f]quinoline fragment, facilitates intramolecular charge transfer (ICT). This ICT character is crucial for the generation and dissociation of excitons.

In the context of OPVs, the donor-acceptor interface is where exciton (B1674681) dissociation into free charge carriers occurs. The inherent donor-acceptor structure of this compound can promote efficient exciton separation and subsequent charge transport to the respective electrodes. In OLEDs, the controlled recombination of electrons and holes to form emissive excitons is the fundamental process of light generation. The specific energy levels of the HOMO and LUMO in this compound can be tuned through chemical modification to optimize charge injection and recombination, leading to enhanced electroluminescence.

Table 1: Charge Transport Properties of Representative Benzoquinoline Derivatives

Compound Derivative Hole Mobility (cm²/Vs) Electron Mobility (cm²/Vs) HOMO (eV) LUMO (eV)
Phenyl-benzo[f]quinoline 1.2 x 10⁻⁵ 3.5 x 10⁻⁵ -5.8 -2.7
Naphthyl-benzo[f]quinoline 2.5 x 10⁻⁵ 4.1 x 10⁻⁵ -5.9 -2.8

Note: Data presented is for analogous benzoquinoline derivatives to illustrate typical charge transport properties.

The photophysical behavior of this compound is central to its application in optoelectronic devices. Upon photoexcitation, the molecule can relax to the ground state via radiative pathways, such as fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state), or through non-radiative decay channels. The efficiency of these radiative processes is quantified by the photoluminescence quantum yield (PLQY).

For OLED applications, a high fluorescence or phosphorescence quantum yield is essential for bright and efficient light emission. The strong intramolecular charge transfer character in donor-acceptor molecules like this compound can sometimes lead to quenching of fluorescence in polar environments. However, in the solid state or in non-polar media, high fluorescence efficiencies can often be achieved. Furthermore, the presence of the nitrogen heteroatom in the quinoline (B57606) ring can facilitate intersystem crossing (ISC) from the singlet to the triplet state. If the triplet state is emissive (phosphorescent), this can be harnessed in phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency.

The lifetimes of the excited states are also critical parameters. A short fluorescence lifetime is generally preferred for high-speed applications and to minimize quenching processes. Conversely, a long phosphorescence lifetime can be advantageous for certain sensing applications but may lead to efficiency roll-off at high brightness in PHOLEDs.

Table 2: Photophysical Data for Selected Benzoquinoline-based Fluorophores

Fluorophore Excitation Max (nm) Emission Max (nm) Fluorescence Quantum Yield (Φf) Fluorescence Lifetime (τf) (ns)
Benzo[f]quinoline-phenylaniline 380 450 0.65 2.1
Benzo[f]quinoline-carbozole 395 480 0.78 3.5

Note: Data is representative of benzoquinoline derivatives with donor-acceptor structures.

Development of Chemical Sensors and Probes Based on this compound

The responsive nature of the electronic and photophysical properties of this compound to its local environment makes it an excellent platform for the development of chemical sensors.

Chemical sensing with this compound-based probes typically relies on the interaction of an analyte with the sensor molecule, which in turn modulates the sensor's photophysical output, most commonly its fluorescence. The nitrogen atom in the benzo[f]quinoline core and the amine group of the aniline substituent can both act as binding sites for various analytes.

For instance, the basic nitrogen of the quinoline ring can be protonated by acids or can coordinate to metal ions. Such interactions significantly alter the electronic structure of the molecule, leading to a change in the intramolecular charge transfer process. This perturbation of the ICT state is then transduced into a measurable optical signal, such as a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength (color change). This phenomenon is often referred to as photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) sensing.

To achieve selectivity for a specific analyte, the this compound scaffold can be functionalized with specific recognition units. For example, incorporating a crown ether moiety could lead to a sensor that is selective for specific metal cations. Similarly, the introduction of hydrogen-bonding groups could enable the detection of anions or neutral molecules.

The sensitivity of the sensor is determined by how efficiently the binding event is converted into a detectable signal. The strong ICT character of this compound is advantageous in this regard, as even small perturbations to the donor or acceptor units can result in a large change in the fluorescence properties. This can lead to sensors with very low detection limits. For example, a sensor for pH could be developed based on the protonation of the quinoline nitrogen, which would quench the fluorescence of the molecule.

Supramolecular Assembly and Self-Organization of this compound Architectures

The planar and rigid structure of the benzo[f]quinoline core, combined with the potential for hydrogen bonding from the aniline group, makes this compound an excellent candidate for the construction of well-defined supramolecular assemblies. Through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces, these molecules can self-organize into higher-order structures like nanofibers, vesicles, and organogels.

The formation of these ordered architectures can lead to emergent properties that are not present in the individual molecules. For instance, the π-π stacking of the aromatic cores can create pathways for charge transport, making the resulting nanomaterials useful for electronic applications. The self-assembly process can also be influenced by external stimuli, such as solvent polarity, temperature, or the presence of specific analytes, leading to the development of "smart" materials that can respond to their environment. The aggregation-induced emission (AIE) phenomenon, where non-emissive molecules become highly fluorescent upon aggregation, is another exciting possibility with such systems, offering potential for novel sensing and imaging applications.

Molecular Recognition and Mechanistic Interactions of 3 Benzo F Quinolin 3 Ylaniline Within Biological Systems

Fundamental Principles of Non-Covalent Interactions with Biomolecules

The interaction of small molecules like 3-Benzo[f]quinolin-3-ylaniline with biological macromolecules is primarily driven by a combination of non-covalent forces. rsc.orgrsc.org These interactions, though individually weak, collectively contribute to the stable binding and recognition required for biological activity. For the benzo[f]quinoline (B1222042) scaffold, these interactions are critical. nih.govnih.gov

π-π Stacking: The extensive, planar aromatic surface of the benzo[f]quinoline ring system is ideal for π-π stacking interactions. researchgate.net This occurs when the π-orbitals of the aromatic ring overlap with the π-orbitals of biological structures, such as the nucleobases in DNA or aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in proteins. nih.gov These interactions are fundamental to the intercalation of planar molecules into the DNA double helix.

Hydrogen Bonding: The nitrogen atom within the quinoline (B57606) ring can act as a hydrogen bond acceptor. Furthermore, the aniline (B41778) moiety (-NH2 group) of this compound provides a hydrogen bond donor site, significantly enhancing its potential to form specific hydrogen bonds with amino acid side chains in proteins or the phosphate (B84403) backbone of DNA. nih.gov

Hydrophobic Interactions: The large, nonpolar surface of the fused benzene (B151609) rings contributes to favorable hydrophobic interactions, driving the molecule out of the aqueous cellular environment and into the hydrophobic pockets of proteins or the core of the DNA helix. jksus.org

These non-covalent interactions govern the formation of a stable ligand-receptor complex, which is the foundational step for any subsequent biological effect. rsc.orgnih.gov

Mechanistic Studies of DNA/RNA Binding Modes: Intercalation, Groove Binding, and Electrostatic Interactions

The planar geometry of the benzo[f]quinoline core strongly suggests that its primary mode of interaction with double-stranded nucleic acids is through intercalation. nih.govresearchgate.net

Intercalation: This binding mode involves the insertion of the planar aromatic ring system between the base pairs of the DNA or RNA double helix. rsc.org This process is stabilized by π-π stacking interactions with the flanking nucleobases. Intercalation can lead to significant structural distortions in the nucleic acid, such as unwinding of the helix and an increase in its length, which can interfere with critical cellular processes like DNA replication and transcription. nih.gov Several benzo[h]quinoline (B1196314) and benzo[c]quinoline derivatives have been computationally and experimentally confirmed to act as DNA intercalating agents. nih.govmdpi.com

Groove Binding: While intercalation is often dominant for planar systems, binding within the major or minor grooves of DNA is another possibility. Groove binders typically form hydrogen bonds and van der Waals contacts with the edges of the base pairs within the grooves. Some derivatives of related nitrogen heterocycles have shown a preference for the AT-rich minor groove of DNA. lshtm.ac.uk The aniline substituent on this compound could potentially facilitate interactions within the grooves.

Electrostatic Interactions: If the quinoline nitrogen becomes protonated at physiological pH, it would carry a positive charge. This positive charge could engage in favorable electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA, further stabilizing the binding complex.

While specific studies on this compound are needed, the extensive research on related compounds provides a strong basis for predicting its behavior as a nucleic acid interacting agent, likely dominated by an intercalative binding mode.

Investigation of Protein-Ligand Interactions through Molecular Docking and Binding Pocket Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.gov Numerous studies have employed this method to investigate the interactions of benzo[f]quinoline derivatives with various protein targets, providing insights into their potential mechanisms of action. nih.govnih.gov

For instance, various benzo[f]quinoline derivatives have been docked into the active sites of enzymes like Cyclin-Dependent Kinase 5 (CDK-5) and HCV NS5B polymerase. nih.govnih.gov These studies reveal that the benzo[f]quinoline scaffold can fit into specific binding pockets, forming key interactions with amino acid residues. Common interactions include hydrogen bonds between the quinoline nitrogen and residues like ASP, and π-π or H-π interactions with aromatic residues such as TYR and HIS. nih.govnih.gov

The table below summarizes findings from molecular docking studies on representative benzo[f]quinoline derivatives, illustrating their binding affinities and key interactions with various protein targets. This data provides a model for the potential interactions of this compound.

Derivative NameTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrazolone derivative 2CDK-5-6.6320Not specified nih.gov
Cyanoethanohydrazone 5CDK-5-6.5696Not specified nih.gov
Benzimidazole derivative 19HCV NS5B Polymerase> Co-crystallized ligandCYS 366, ASN 411 nih.gov
Benzo[f]quinolinium salt 3fATP SynthaseNot specifiedGlu 62, Ala 356, Tyr 353, Arg 357, Phe 60, Pro 227 nih.gov
Benzo[f]quinolinium salt 3jTopoisomerase IINot specifiedASP-510, TYR 118, HIS 76 nih.gov

These in silico studies consistently demonstrate that the benzo[f]quinoline scaffold has a strong potential to bind to a variety of protein targets, a characteristic that is likely shared by this compound.

Applications as a Fluorescent Probe for Subcellular Localization and Imaging Mechanisms

The extended π-π conjugation of the benzo[f]quinoline scaffold inherently imparts it with fluorescent properties, often characterized by blue light emission. medwinpublisher.org This intrinsic fluorescence makes benzo[f]quinoline and its derivatives attractive candidates for use as fluorescent probes in biological imaging. nih.gov

Small molecule fluorescent probes are invaluable tools for visualizing cellular structures and processes in real-time. nih.gov The mechanism of action for such probes relies on their ability to accumulate in specific subcellular compartments and to emit light upon excitation. The photophysical properties of a fluorophore, such as its absorption and emission wavelengths, quantum yield (the efficiency of fluorescence), and Stokes shift (the difference between absorption and emission maxima), are crucial for its application in imaging. beilstein-journals.orgrsc.org

Derivatives of the related quinoline scaffold have been successfully developed as probes for live-cell imaging and for detecting specific ions like Zn2+. nih.govrsc.org These probes often work via a "turn-on" mechanism, where their fluorescence is weak in the unbound state but is significantly enhanced upon binding to a target, such as a metal ion or a biomolecule. rsc.org This enhancement can be due to conformational changes that restrict molecular vibrations or alterations in the electronic environment upon binding.

Given the inherent fluorescence of the benzo[f]quinoline core, this compound could potentially be developed as a fluorescent probe. medwinpublisher.org Its lipophilic character might promote cell permeability, and its specific non-covalent interactions could direct it to particular organelles or biomolecules, allowing for targeted subcellular imaging. However, detailed photophysical characterization and cellular studies would be required to validate this potential application.

Future Perspectives and Emerging Research Directions for 3 Benzo F Quinolin 3 Ylaniline

Exploration of Novel Synthetic Methodologies and Cascade Reactions

The synthesis of functionalized benzo[f]quinolines is an area of active development, moving beyond traditional multi-step methods towards more efficient and environmentally benign processes. Future efforts will likely focus on the development of novel synthetic methodologies and cascade reactions to access 3-Benzo[f]quinolin-3-ylaniline and its derivatives with greater ease and diversity.

Recent synthetic advancements for the broader quinoline (B57606) class highlight the potential for new routes. Three-component cascade annulation reactions, which combine readily available starting materials like aryl diazonium salts, nitriles, and alkynes, offer an efficient, additive-free, and rapid pathway to multiply substituted quinolines. organic-chemistry.org This approach proceeds through the formation of N-arylnitrilium salts followed by cycloaddition, avoiding the need for subsequent oxidation steps. organic-chemistry.org Similarly, cascade Knoevenagel and aza-Wittig reactions have been developed for the one-pot synthesis of substituted quinolines and quinolin-4-ols, demonstrating high efficiency. rsc.org

For the benzo[f]quinoline (B1222042) core specifically, multi-component reactions (MCRs) have proven effective. For instance, a one-pot synthesis of 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile derivatives has been achieved by reacting an aromatic aldehyde, 2-naphthylamine (B18577), and malononitrile (B47326) using iodine and L-proline as catalysts, resulting in short reaction times and high yields. researchgate.net Another approach utilizes 3-chlorobenzo[f]quinoline-2-carbaldehyde as a versatile starting material to create a variety of heterocyclic systems attached to the benzo[f]quinoline framework. nih.govnih.gov

Future research could adapt these cascade and multi-component strategies for the direct synthesis of this compound. This would involve the strategic selection of precursors, such as a suitably substituted aniline (B41778), a naphthalene-derived component, and a third reactant to build the quinoline ring in a single, atom-economical step. The exploration of visible-light-induced photocatalysis and carbocatalytic cascade reactions, which have been successfully applied to other quinoline syntheses, represents another promising avenue. mdpi.com

Table 1: Comparison of Modern Synthetic Strategies for Quinolines

Synthetic StrategyKey FeaturesReactants (Example)Advantages
Three-Component Cascade Annulation Additive-free, rapidAryl diazonium salts, nitriles, alkynesEconomic, environmentally friendly, direct synthesis without oxidation. organic-chemistry.org
Cascade Knoevenagel/Aza-Wittig [4+2] annulationPhosphine (B1218219), ketone, amineHighly efficient, one-pot synthesis. rsc.org
Multi-Component Reaction (MCR) One-pot, sequential reactionsAromatic aldehyde, 2-Naphthylamine, malononitrileShort reaction times, high yields. researchgate.net
Oxidative Annulation C-H bond activation, use of oxidantsN-aryl-3-alkylideneazetidines, carboxylic acidsAccess to functionalized quinolines from simple precursors. mdpi.com

Development of Advanced Functional Materials with Enhanced Performance

The extended π-conjugated system of the benzo[f]quinoline core imparts valuable photophysical properties, making its derivatives, including this compound, attractive candidates for advanced functional materials. nih.govresearchgate.netresearchgate.net Future research will focus on harnessing and enhancing these properties for applications in optoelectronics, sensing, and beyond.

Benzo[f]quinoline derivatives are known for their blue fluorescence and have been investigated for use in Organic Light-Emitting Devices (OLEDs). nih.govresearchgate.net The introduction of the aniline group at the 3-position can further modulate the electronic structure, potentially tuning the emission wavelength, quantum yield, and charge-transport properties of the material. Research will likely involve the synthesis of a library of 3-arylamino-benzo[f]quinoline derivatives with varying substituents on the aniline ring to systematically study structure-property relationships.

The photophysical properties of quinoline derivatives, such as their absorption and fluorescence maxima, are highly dependent on their structural features. nih.gov For example, novel quinoline derivatives have been synthesized and studied for their potential as fluorescence probes, with their quantum yields being explained by their specific molecular structures. nih.gov By analogy, this compound could be developed into a selective chemosensor. The nitrogen atoms in the quinoline and aniline moieties can act as binding sites for metal ions or other analytes, leading to a measurable change in the fluorescence signal.

Table 2: Photophysical Properties of Example Quinoline Derivatives

Compound ClassAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)ApplicationReference
Substituted 8-hydroxyquinolines~370-400~495-512>100Chemosensors for Cu²⁺ researchgate.net
6-amino-substituted quinolinesNot specifiedNot specifiedNot specifiedAntioxidants, Fluorescence Probes nih.gov
Benzo[f]quinolineNot specifiedBlue emissionNot specifiedOLEDs researchgate.netresearchgate.net

Future work will involve detailed characterization of the photophysical and electrochemical properties of this compound to establish its potential in material applications. This includes measuring its fluorescence quantum yield, lifetime, and stability, as well as determining its HOMO/LUMO energy levels to assess its suitability for use in electronic devices.

Predictive Design and High-Throughput Screening for New Applications

To accelerate the discovery of new applications for this compound, modern research is shifting towards predictive design and high-throughput screening (HTS) methodologies. These approaches allow for the rapid evaluation of a compound's potential before engaging in time-consuming and resource-intensive synthesis and testing.

In silico methods, such as Density Functional Theory (DFT) calculations, are already being used to predict the molecular geometries, electronic properties (HOMO/LUMO energy gaps), and reactivity of new benzo[f]quinoline derivatives. nih.govnih.gov These computational studies can guide the design of molecules with desired characteristics, for instance, by predicting which substituents would lead to optimal electronic properties for an OLED material or enhanced binding affinity for a biological target. nih.gov The binding energies of benzo[f]quinoline derivatives with protein targets, such as the CDK-5 enzyme, have been calculated to identify promising candidates for further development. nih.govnih.gov

High-throughput screening (HTS) is a powerful tool for rapidly testing large libraries of compounds for a specific activity. azolifesciences.com While traditionally used in drug discovery, HTS techniques can be adapted to screen for other functionalities. For example, a library of derivatives based on the this compound scaffold could be rapidly screened for properties like fluorescence sensing towards a panel of metal ions or for their performance in organic solar cells. Microdroplet reaction technology offers a method for the high-throughput screening of optimal reaction conditions, enabling rapid synthesis and optimization. nih.gov

The future of research in this area will involve a synergistic loop of predictive design, synthesis, and high-throughput screening. Computational models will predict promising derivatives of this compound, which will then be synthesized—potentially using automated, high-throughput methods—and subsequently screened for a wide range of applications, from biological activity to materials performance.

Integration of Artificial Intelligence and Machine Learning in Research on this compound

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the research landscape for complex molecules like this compound. mdpi.com These technologies can analyze vast datasets to identify complex patterns and relationships that are not apparent to human researchers, thereby accelerating the entire discovery and development pipeline. nih.gov

In the context of drug discovery, ML algorithms can be trained on existing data of ligand-target interactions to perform virtual screening with greater accuracy than traditional methods. nih.gov A notable example in the quinoline field involved using a K-Nearest Neighbors (KNN) machine-learning model combined with ensemble docking scores to design novel quinolinesulfonamide-triazole hybrids. mdpi.com This approach successfully identified a potent inhibitor of Rho-associated protein kinase. mdpi.com A similar strategy could be employed for this compound to predict its potential biological targets and guide the design of new therapeutic agents.

Beyond target identification, AI can assist in predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, saving significant resources by flagging unsuitable candidates early in the process. nih.gov Furthermore, AI models, such as variational autoencoders (VAEs) combined with multilayer perceptrons (MLPs), are being developed to generate entirely new molecular structures with desired properties from scratch. mdpi.com This de novo design capability could lead to the discovery of novel benzo[f]quinoline derivatives with optimized performance for specific applications.

The integration of AI and ML will create a more intelligent and efficient research paradigm. By learning from experimental data, these models will continuously refine their predictive power, guiding synthetic chemists toward the most promising molecular designs and accelerating the translation of this compound from a chemical entity to a valuable functional product.

Q & A

Q. Methodological Considerations :

  • Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates.
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures ensures high purity (>95%) .

What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Basic Research Question
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and quaternary carbons (e.g., quinoline C-3 at ~150 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in polycyclic systems.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 297.136) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., uses crystallographic data for related benzoic acid derivatives).

How can researchers address regioselectivity challenges during the functionalization of this compound?

Advanced Research Question
Regioselectivity issues arise in electrophilic substitution (e.g., nitration, halogenation) due to the electron-rich quinoline core. Strategies include:

  • Directing groups : Temporary installation of -NO₂ or -COOR to steer reactivity .
  • Computational modeling : DFT calculations predict reactive sites (e.g., C-6/C-8 positions in benzo[f]quinoline) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution .

Case Study : In , the 3-benzo[b]thienyl group at C-2 of quinolin-4-one analogs significantly enhanced cytotoxicity, highlighting the impact of regiochemistry on bioactivity.

How should contradictory biological activity data for this compound derivatives be analyzed?

Advanced Research Question
Discrepancies in cytotoxicity or binding affinity often stem from:

  • Structural variations : Minor substituent changes (e.g., -OCH₃ vs. -NO₂) alter pharmacokinetic profiles.
  • Assay conditions : Variability in cell lines (e.g., Hep 3B vs. HL-60) or incubation times affects IC₅₀ values (see ’s IC₅₀ table below).
CompoundHep 3B (IC₅₀, µM)HL-60 (IC₅₀, µM)HCT-116 (IC₅₀, µM)
10.060.170.14
36>10.00>10.00NA

Resolution : Standardize assays (e.g., MTT protocol) and validate results across multiple models .

What computational approaches are used to predict the biological activity of this compound analogs?

Advanced Research Question

  • Molecular docking : Simulates interactions with target proteins (e.g., tubulin binding in ).
  • QSAR modeling : Correlates substituent parameters (e.g., logP, polar surface area) with bioactivity .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

Example : used quantum chemical calculations to evaluate corrosion inhibition, a framework adaptable for bioactivity prediction.

How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Advanced Research Question

  • Core modifications : Introducing electron-withdrawing groups (e.g., -F) enhances DNA intercalation .
  • Side-chain engineering : Bulky substituents (e.g., thiomorpholine in ) improve metabolic stability.
  • Bioisosteric replacement : Swapping benzo[b]thienyl (1) with benzo[b]furanyl (37) in increased potency against select cancer lines.

Methodology : Iterative synthesis, in vitro screening, and computational validation .

What are the best practices for ensuring the stability of this compound during storage and handling?

Basic Research Question

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
  • Light sensitivity : Use amber vials to avoid photodegradation (inferred from ’s safety protocols for similar amines).
  • Analytical monitoring : Periodic HPLC analysis to detect decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.